molecular formula C7H7BrN2O3 B6305434 2-Amino-5-bromo-6-methoxynicotinic acid CAS No. 1935891-49-8

2-Amino-5-bromo-6-methoxynicotinic acid

Cat. No.: B6305434
CAS No.: 1935891-49-8
M. Wt: 247.05 g/mol
InChI Key: WZJLNCJISKSABO-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-6-methoxynicotinic acid is a chemical compound with the molecular formula C7H7BrN2O3 and a molecular weight of 247.05 g/mol It is a derivative of nicotinic acid, characterized by the presence of amino, bromo, and methoxy functional groups on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromo-6-methoxynicotinic acid typically involves the bromination of 6-methoxynicotinic acid followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in a suitable solvent such as acetic acid or dichloromethane.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromo-6-methoxynicotinic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or hydrocarbons. Substitution reactions can result in the formation of azides, thiols, or other substituted derivatives .

Scientific Research Applications

2-Amino-5-bromo-6-methoxynicotinic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-6-methoxynicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and bromo groups play a crucial role in binding to these targets, while the methoxy group can influence the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-bromo-6-methoxynicotinic acid is unique due to the presence of the methoxy group, which can significantly affect its chemical reactivity and biological activity compared to its analogs. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

IUPAC Name

2-amino-5-bromo-6-methoxypyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O3/c1-13-6-4(8)2-3(7(11)12)5(9)10-6/h2H,1H3,(H2,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJLNCJISKSABO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=N1)N)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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